molecular formula C7H13NS B12708026 2,5-Dimethyl-2-ethyl-3-thiazoline CAS No. 108284-86-2

2,5-Dimethyl-2-ethyl-3-thiazoline

Cat. No.: B12708026
CAS No.: 108284-86-2
M. Wt: 143.25 g/mol
InChI Key: SSWCVLWNIYPASQ-UHFFFAOYSA-N
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Description

Properties

CAS No.

108284-86-2

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

2-ethyl-2,5-dimethyl-5H-1,3-thiazole

InChI

InChI=1S/C7H13NS/c1-4-7(3)8-5-6(2)9-7/h5-6H,4H2,1-3H3

InChI Key

SSWCVLWNIYPASQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(N=CC(S1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2-ethyl-3-thiazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-haloketones with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 2,5-Dimethyl-2-ethyl-3-thiazoline may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-2-ethyl-3-thiazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dimethyl-2-ethyl-3-thiazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2-ethyl-3-thiazoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazoline Derivatives

Key Structural Analogs

The following compounds share the 3-thiazoline core with variations in the alkyl substituents at position 2:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Regulatory Status (EFSA)
4,5-Dimethyl-2-ethyl-3-thiazoline 2-Ethyl, 4,5-Dimethyl C₇H₁₃NS 143.25 Genotoxic in vitro; Procedure not applicable
2-(sec-Butyl)-4,5-dimethyl-3-thiazoline 2-sec-Butyl, 4,5-Dimethyl C₉H₁₇NS 171.31 Same as above
4,5-Dimethyl-2-isobutyl-3-thiazoline 2-Isobutyl, 4,5-Dimethyl C₉H₁₇NS 171.31 Same as above

Comparative Analysis

Structural Similarities
  • All three compounds belong to subgroup B-II (thiazolines) under EFSA’s Flavouring Group Evaluation 76 (FGE.76) .
  • The 4,5-dimethyl substitution pattern is conserved, while the alkyl chain at position 2 varies (ethyl, sec-butyl, isobutyl).
Genotoxicity Profile
  • Regulatory Implications: EFSA’s "Procedure" for flavoring safety assessment cannot be applied until in vivo genotoxicity studies (e.g., micronucleus or comet assays) confirm safety .
Metabolic and Functional Differences
  • Lipophilicity: Longer/branched alkyl chains (e.g., isobutyl vs.

Research Findings and Regulatory Context

EFSA Evaluations

  • The three thiazolines were grouped with thiazolidines (subgroup B-III) due to shared NCS fragments, which are associated with diverse biological activities (e.g., antimicrobial, antiviral) but also genotoxic risks .
  • FGE.76Rev2 Conclusion: The Panel emphasized structural alerts for genotoxicity, aligning with the "threshold of toxicological concern" (TTC) principle for flavorings .

Comparative Data Gaps

  • In Vivo Studies: No in vivo genotoxicity or carcinogenicity data are available for these compounds.
  • Metabolite Profiling : The impact of hepatic metabolism (e.g., oxidation of alkyl chains) on toxicity remains uncharacterized.

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